4-(2-Chloroethyl)-2,6-dimethylmorpholine
Description
4-(2-Chloroethyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a 2-chloroethyl group at the 4-position. Morpholine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility in molecular interactions and solubility profiles .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-(2-chloroethyl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C8H16ClNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
GSCDLDXSKMWJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 4-(2-Chloroethyl)-2,6-dimethylmorpholine with related morpholine derivatives:
*Molecular weights calculated from empirical formulas.
Key Observations :
- Amorolfine ’s bulky substituent enhances lipophilicity, favoring membrane penetration in antifungal applications .
- Sulfonyl-containing derivatives () exhibit polar characteristics, likely influencing blood-brain barrier permeability.
4-(2-Chloroethyl)-2,6-dimethylmorpholine
- Mechanism : The chloroethyl group may act as an alkylating agent, damaging DNA or proteins. This is analogous to nitrosoureas, where alkylating activity correlates with antileukemia effects .
- Applications: Potential use in anticancer research or as an intermediate in synthesizing alkylating prodrugs.
Amorolfine ()
- Mechanism : Inhibits fungal Δ14-reductase, disrupting ergosterol synthesis.
- Applications : Agricultural fungicide; effective against plant pathogens like Blumeria graminis.
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine ()
- Mechanism : The benzothiazole-thio group may confer redox activity or metal chelation.
- Applications : Used in chemical synthesis; safety data indicate industrial handling precautions .
4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine ()
- Mechanism : Pyrimidine substituent suggests kinase inhibition or nucleotide analog activity.
- Applications : Medicinal chemistry research for targeted therapies.
Toxicity and Therapeutic Index
- Chloroethyl-containing compounds (e.g., bis(2-chloroethyl)ether in ) are associated with neurotoxicity and carcinogenicity.
- Amorolfine ’s therapeutic index is influenced by its high lipophilicity, which balances efficacy and toxicity .
- Nitrosoureas () demonstrate that alkylating activity inversely correlates with chemical stability, impacting both potency and toxicity.
Research Findings and Data Validation
- Antifungal Activity : Amorolfine’s efficacy is validated through spectrophotometric methods (), with recovery studies confirming >98% accuracy in quantification.
- Alkylating Potential: emphasizes that alkylating agents with moderate log P values (~1.5–2.5) optimize therapeutic indexes by balancing solubility and membrane penetration.
- Synthetic Utility : Morpholine derivatives with heterocyclic substituents (e.g., pyrimidine in ) are prioritized in drug discovery for their target specificity .
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